"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" properties
"Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate" properties
An In-depth Technical Guide to Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation
Introduction
In the rapidly advancing field of chemical biology and drug discovery, the development of novel therapeutic modalities is paramount. One of the most promising strategies to emerge is targeted protein degradation, which utilizes the cell's own machinery to eliminate disease-causing proteins. At the heart of this technology are bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate has emerged as a critical chemical intermediate and linker for the synthesis of these sophisticated molecular entities.[1][2]
This technical guide provides a comprehensive overview of Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate, detailing its chemical properties, a plausible synthetic pathway, its primary application as a PROTAC linker, and essential safety information. The content is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging targeted protein degradation in their work. The piperazine scaffold is a well-established motif in medicinal chemistry, known for improving physicochemical properties and offering versatile points for chemical modification.[3] This particular derivative combines this privileged scaffold with a reactive primary amine and a Boc-protected nitrogen, providing the necessary handles for controlled, stepwise synthesis of complex PROTAC molecules.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a structurally defined organic molecule designed for use in further chemical synthesis, particularly as a linker in the creation of PROTACs.[1][2]
| Property | Value | Source |
| CAS Number | 234108-58-8 | [2] |
| Molecular Formula | C11H21N3O3 | [2] |
| Molecular Weight | 243.31 g/mol | [2] |
| Appearance | Typically a solid (powder or crystalline) | Inferred from similar compounds[4] |
| Purity | ≥98% (Varies by supplier) | Inferred from supplier data[4] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from lab chemical standards |
| Storage | Recommended to store at room temperature in the continental US, though conditions may vary. It is best to follow the Certificate of Analysis. | [1] |
Synthetic Strategy
While specific, detailed synthetic procedures for tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[3][5][6] The synthesis would likely start from a commercially available, Boc-protected piperazinone precursor, such as tert-butyl 3-oxopiperazine-1-carboxylate.[4][7]
The key transformation is the alkylation of the secondary amine within the piperazinone ring. This is a standard nucleophilic substitution reaction.
Proposed Synthetic Workflow
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Starting Material Selection : The synthesis begins with tert-butyl 3-oxopiperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, preventing unwanted reactions at the N1 position of the piperazine ring.
-
Alkylation Reaction : The secondary amine at the N4 position is alkylated using a suitable two-carbon electrophile that contains a masked primary amine, such as 2-(Boc-amino)ethyl bromide or a similar reagent. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.
-
Deprotection : The final step involves the selective removal of the Boc group from the newly introduced ethylamine side chain to reveal the free primary amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that leave the Boc group on the piperazinone ring intact, if desired, or can be removed in a subsequent step.
Caption: Proposed synthetic workflow for the target compound.
Application in PROTAC Development
The primary and most significant application of tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is as a versatile linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
A PROTAC molecule consists of three main components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A chemical linker that connects the two ligands.
This compound provides a robust scaffold for the linker component. The primary amine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation. The piperazinone ring itself provides structural rigidity and favorable physicochemical properties, while the Boc-protected nitrogen offers another site for diversification or attachment.
PROTAC Synthesis Workflow
The general workflow for incorporating this linker into a PROTAC involves a series of coupling and deprotection steps.
Caption: General workflow for PROTAC synthesis using the linker.
Spectroscopic Characterization
While raw spectral data is dependent on the specific batch and instrumentation, the expected spectroscopic signatures can be predicted based on the molecule's structure.
-
¹H NMR : The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[8] The ethyl chain protons and the piperazine ring protons would appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm).[6][9] The protons of the primary amine (NH2) would likely appear as a broad singlet.
-
¹³C NMR : The carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm.[8] The carbonyl carbons of the amide and the carbamate would be observed further downfield (155-170 ppm).[6]
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 244.31.[6]
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar piperazine derivatives provide guidance on handling.[10][11][12]
-
Hazard Classification : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some may be harmful if swallowed (H302).[10]
-
Precautionary Measures :
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10][12]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Conclusion
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate is a strategically designed chemical building block of significant value to the field of targeted protein degradation. Its bifunctional nature, featuring a reactive primary amine and a protected piperazinone core, makes it an ideal linker for the modular synthesis of PROTACs. By providing a reliable means to connect E3 ligase ligands with target protein ligands, this compound facilitates the development of novel therapeutics aimed at degrading previously "undruggable" proteins. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and application is key to unlocking its full potential in creating the next generation of medicines.
References
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PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]
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MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(3), M772. URL: [Link]
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Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from Pharmaffiliates.com. URL: [Link]
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INDOFINE Chemical Company. (n.d.). tert-BUTYL 3-OXOPIPERAZINE-1-CARBOXYLATE. Retrieved from Indofinechemical.com. URL: [Link]
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CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 1 gram. Retrieved from CP Lab Safety. URL: [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a generic supporting information document. URL: [Link] (Note: This is a representative URL as the original source is a direct document link).
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ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. URL: [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from inno-pharmchem.com. URL: [Link]
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PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from inno-pharmchem.com. URL: [Link]
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